tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2,3-dimethylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10-7-6-8-12(11(10)2)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJYPNDJVYHUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodological Approaches
Boc Protection of Primary Amines
The tert-butoxycarbonyl (Boc) group is widely used for amine protection due to its stability under basic and nucleophilic conditions. A foundational step in synthesizing this compound involves protecting the primary amine of glycine or a related precursor.
Procedure :
Glycine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (e.g., dioxane/water) with a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). This forms Boc-glycine, a critical intermediate. For example, in a representative protocol, hydroxylamine hydrochloride was converted to Boc-protected hydroxylamine using Boc₂O and K₂CO₃ in ether/water, achieving an 80% yield after recrystallization.
Optimization :
Carbamoyl Group Formation via Amide Coupling
The carbamoyl linkage between Boc-glycine and 2,3-dimethylaniline is established through amide bond formation. Two primary methods are employed:
Acid Chloride-Mediated Coupling
Boc-glycine is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride reacts with 2,3-dimethylaniline in dichloromethane (DCM) or toluene, with a base like triethylamine (Et₃N) to neutralize HCl.
Example :
- Boc-glycine (1 equiv) is stirred with SOCl₂ (1.2 equiv) under reflux for 2 hours.
- After removing excess SOCl₂, the acid chloride is dissolved in DCM and added dropwise to a solution of 2,3-dimethylaniline (1.1 equiv) and Et₃N (2 equiv).
- The reaction proceeds at 0–25°C for 4–6 hours, yielding the amide product.
Coupling Reagent-Assisted Synthesis
Modern peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amide formation under mild conditions.
Procedure :
Comparative Analysis of Synthetic Routes
Key Observations :
Reaction Optimization and Mechanistic Insights
Industrial and Scalability Considerations
The three-step continuous reactor system described in patent CN85109417A highlights industrial best practices:
- Continuous Flow Reactors : Ensure consistent product quality and high throughput.
- Recycling Unreacted Intermediates : For example, phenyl-N-methyl urethane is separated and reused, reducing waste.
- Automation : Reduces human error in large-scale syntheses.
Adapting these principles could streamline the production of tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
tert-Butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
tert-Butyl N-{[(3,4-Difluorophenyl)carbamoyl]methyl}carbamate (CAS 1043391-03-2)
- Molecular Formula : C₁₃H₁₆F₂N₂O₃ (MW: 286.27 g/mol)
- Key Differences : Replaces 2,3-dimethylphenyl with 3,4-difluorophenyl.
- This compound’s higher lipophilicity (predicted) may improve membrane permeability but reduce solubility .
tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
- Molecular Formula : C₁₃H₂₀N₂O₂ (MW: 236.31 g/mol)
- Key Differences: Features a 3-amino-5-methylphenyl group instead of 2,3-dimethylphenyl.
- Impact: The amino group introduces hydrogen-bonding capacity, enhancing interactions with biological targets. This compound is noted for versatility in pharmaceutical and agrochemical research due to its balanced lipophilicity and reactivity .
tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Key Differences: Incorporates a naphthoquinone core instead of a dimethylphenyl group.
- Impact: The quinone moiety confers redox activity, contributing to antiproliferative effects against cancer cells. This compound also exhibits antimalarial and CDC25 phosphatase inhibitory activity, highlighting the role of extended aromatic systems in multitarget pharmacology .
Carboxamide/Carbamate Derivatives with Different Aromatic Cores
Hydroxynaphthanilides (e.g., 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide)
- Key Differences : Naphthalene-based carboxamides with nitro substituents.
- Impact: Nitro groups in para positions enhance antiproliferative activity against THP-1 and MCF-7 cancer cells (IC₅₀ < 10 µM) by downregulating cyclin E1 and inducing apoptosis.
Ring-Substituted Salicylanilides (e.g., 5-Chloro-2-hydroxy-N-phenylbenzamide)
- Key Differences : Salicylanilides lack the tert-butyl carbamate group but share carbamoyl functionalities.
- Impact : These compounds inhibit photosynthetic electron transport (PET) in chloroplasts (IC₅₀: 1–10 µM) and show broad-spectrum antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 2–8 µg/mL). Their lower cytotoxicity in human cells suggests a favorable therapeutic index .
Biological Activity
Chemical Identity
tert-Butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate, with CAS number 1043390-60-8, is a carbamate derivative known for its unique structural properties and potential biological activities. Its molecular formula is C15H22N2O3, and it exhibits a molecular weight of 278.35 g/mol .
Synthesis
The synthesis typically involves the reaction of tert-butyl carbamate with 2,3-dimethylphenyl isocyanate under controlled conditions, often utilizing catalysts to enhance yield and purity. The compound's preparation is significant in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. These interactions can modulate various biochemical pathways, suggesting potential therapeutic applications in areas such as neuroprotection and anti-inflammatory responses.
In Vitro Studies
Recent research has indicated that similar carbamate derivatives exhibit notable effects on neurodegenerative conditions. For instance, studies on related compounds have shown their ability to inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer’s disease pathology. These compounds also demonstrated protective effects against amyloid beta-induced cytotoxicity in astrocytes .
Case Studies
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with other carbamate compounds is essential:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| M4 | Moderate neuroprotection | β-secretase and acetylcholinesterase inhibition |
| tert-Butyl carbamate | General reactivity in organic synthesis | Various chemical transformations |
| 2,3-Dimethylphenyl isocyanate | Reactive intermediate in synthesis | Forms carbamates through nucleophilic addition |
Medicinal Chemistry
The compound's structural features make it a candidate for drug development. Its potential use as a building block for more complex therapeutic agents highlights its significance in medicinal chemistry .
Industrial Applications
In addition to its pharmaceutical potential, this compound finds applications in various industrial processes due to its reactivity and stability under different conditions.
Q & A
Q. How can the synthesis of tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate be optimized for improved yield and purity?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution between the carbamate precursor and 2,3-dimethylphenyl isocyanate. demonstrates successful synthesis using tert-butyl-3-aminopropyl carbamate in acetonitrile with potassium carbonate as a base .
- Catalyst Optimization: Incorporate mild bases (e.g., K₂CO₃) to avoid side reactions. Excess reagent ratios (1.2–1.5 equivalents of isocyanate) can drive the reaction to completion.
- Purification: Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product. Purity can be confirmed via HPLC (≥95%) as described in .
Q. What characterization techniques are critical for confirming the structural integrity of this carbamate derivative?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR should confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃), carbamate carbonyl (δ ~155–160 ppm), and aromatic protons (δ 6.8–7.2 ppm for 2,3-dimethylphenyl) .
- X-ray Crystallography: Resolve hydrogen bonding patterns (e.g., N–H⋯O interactions) to validate solid-state conformation, as shown in for analogous carbamates .
- Mass Spectrometry: High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., calculated vs. observed m/z for C₁₅H₂₂N₂O₃).
Advanced Research Questions
Q. How do hydrogen bonding networks influence the solid-state stability of this compound?
Methodological Answer:
- Crystal Packing Analysis: X-ray diffraction () reveals bifurcated N–H⋯O hydrogen bonds between the carbamate NH and carbonyl oxygen, stabilizing the lattice. Such interactions reduce hygroscopicity and enhance thermal stability .
- Dynamic Vapor Sorption (DVS): Measure moisture uptake under controlled humidity (0–90% RH) to correlate hydrogen bonding with hygroscopic stability.
Q. How can contradictions in reported stability data under acidic/basic conditions be resolved?
Methodological Answer:
- pH-Dependent Stability Studies: Replicate conditions from conflicting studies (e.g., vs. 10) using standardized buffers (pH 1–14) and monitor degradation via LC-MS. For example, notes instability with strong acids (e.g., HCl), while suggests moderate stability in weak bases .
- Kinetic Modeling: Apply pseudo-first-order kinetics to compare degradation rates and identify critical pH thresholds.
Q. What mechanistic insights guide the compound’s reactivity with oxidizing agents?
Methodological Answer:
- Electrochemical Analysis: Use cyclic voltammetry to determine oxidation potentials. Tert-butyl carbamates typically show resistance to oxidation due to steric shielding of the carbamate group.
- Radical Scavenging Assays: Probe reactivity with DPPH or ABTS radicals to assess antioxidant capacity, which may correlate with stability in oxidative environments .
Toxicity and Environmental Impact
Q. How can in vitro toxicity studies be designed despite limited acute toxicity data?
Methodological Answer:
- Cell Viability Assays: Use HepG2 or HEK293 cells to measure IC₅₀ values via MTT assays. lacks acute toxicity data, necessitating baseline cytotoxicity profiling .
- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100) per OECD 471 guidelines.
Q. What environmental persistence metrics are relevant for this compound?
Methodological Answer:
- Biodegradation Screening: Use OECD 301B (CO₂ evolution test) to assess mineralization in soil/water matrices.
- QSAR Modeling: Predict bioaccumulation (log P < 3.5) and ecotoxicity using EPI Suite™, as physical-chemical data in are incomplete .
Applications in Pharmaceutical Research
Q. How does this carbamate derivative serve as a precursor in kinase inhibitor development?
Methodological Answer:
- Intermediate Functionalization: The tert-butyl group facilitates selective deprotection under acidic conditions (e.g., TFA/DCM), enabling conjugation to heterocyclic cores (e.g., pyrimidines in ) .
- Structure-Activity Relationship (SAR): Modify the 2,3-dimethylphenyl moiety to modulate lipophilicity and target binding (e.g., EGFR or BTK kinases).
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported melting points or solubility?
Methodological Answer:
- Standardized Protocols: Re-measure properties using DSC for melting points and shake-flask methods for solubility (ICH Q6A guidelines).
- Polymorph Screening: Use solvent-drop grinding to identify crystalline forms, as polymorphism may explain variability (e.g., vs. 12) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
